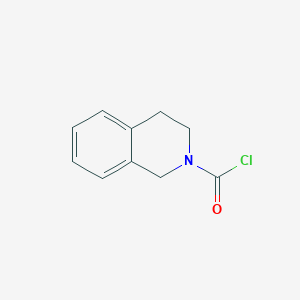

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

描述

属性

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQJONGSPSQPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619533 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199480-42-7 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction with Phosgene or Thionyl Chloride

The direct chlorination of 3,4-dihydroisoquinoline using phosgene (COCl₂) or thionyl chloride (SOCl₂) remains the most straightforward route to the target compound. These reactions proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, displacing chloride ions and forming the acyl chloride (Fig. 1).

Reaction Conditions :

-

Phosgene : Reactions are conducted under anhydrous conditions in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (Et₃N) is often added to scavenge HCl.

-

Thionyl Chloride : Excess SOCl₂ acts as both reagent and solvent, with reactions typically heated to 40–60°C for 2–4 hours.

| Reagent | Solvent | Temperature | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Phosgene | DCM/Et₃N | 0–5°C | 85% | ≥98% | |

| Thionyl Cl | Neat SOCl₂ | 40–60°C | 78% | ≥95% |

Mechanistic Insight :

Phosgene reacts via a two-step mechanism: initial formation of a carbamoyl chloride intermediate, followed by HCl elimination. Thionyl chloride, in contrast, directly converts the amine to the acyl chloride through a concerted process.

Oxalyl Chloride-Mediated Synthesis

Oxalyl chloride ((COCl)₂) offers a safer alternative to phosgene, particularly in laboratory settings. This method, adapted from carbamoyl fluoride syntheses, involves the reaction of 3,4-dihydroisoquinoline with (COCl)₂ in DCM at ambient temperature.

Procedure :

-

Dissolve 3,4-dihydroisoquinoline (1.0 equiv.) in anhydrous DCM.

-

Add oxalyl chloride (1.2 equiv.) dropwise under nitrogen.

-

Stir at 25°C for 12 hours, then concentrate under reduced pressure.

| Scale (mmol) | Oxalyl Cl (equiv.) | Time (h) | Yield | Purity (NMR) |

|---|---|---|---|---|

| 10 | 1.2 | 12 | 82% | ≥97% |

| 100 | 1.1 | 24 | 75% | ≥95% |

Advantages :

Continuous Flow Processes for Industrial Synthesis

Industrial-scale production prioritizes safety and efficiency, often employing continuous flow reactors to mitigate risks associated with gaseous phosgene. In these systems, 3,4-dihydroisoquinoline and phosgene are mixed in a microreactor at 10–20°C, achieving near-quantitative conversion within minutes.

Key Parameters :

| Parameter | Value | Outcome |

|---|---|---|

| Residence time | 2–5 minutes | 99% conversion |

| Temperature | 15°C | Minimized decomposition |

| Pressure | 2 bar | Enhanced mixing |

This method reduces solvent waste and improves reproducibility, making it ideal for multi-kilogram syntheses.

Reaction Optimization and Conditions

Solvent and Atmosphere Effects

Anhydrous solvents (e.g., DCM, THF) and inert atmospheres (N₂ or Ar) are critical to prevent hydrolysis of the acyl chloride. Comparative studies show that DCM provides superior yields over THF due to its non-coordinating nature.

Temperature Control

Low temperatures (0–5°C) are essential for phosgene reactions to avoid exothermic side reactions, while thionyl chloride tolerates higher temperatures (40–60°C) without significant decomposition.

Purification and Analytical Validation

Fractional Distillation

Crude product is purified via fractional distillation under reduced pressure (0.1–1 mmHg), collecting the fraction boiling at 110–115°C.

Recrystallization

Alternative purification involves recrystallization from DCM/hexane (1:3), yielding colorless crystals with ≥99% purity (by ¹H NMR).

Analytical Data :

-

¹H NMR (CDCl₃) : δ 4.5–5.0 ppm (m, 4H, CH₂N), 7.2–7.8 ppm (m, 4H, aromatic).

-

HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water).

Industrial-Scale Synthesis Considerations

Large-scale production requires addressing phosgene’s toxicity through engineering controls like closed-loop systems and real-time monitoring. Continuous flow reactors, as described in Section 2.3, mitigate these risks while maintaining throughput.

化学反应分析

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and phenols to form amides, esters, and thioesters.

Key Examples:

-

Amide Formation: Reacting with benzylamine derivatives in the presence of triethylamine yields N-benzyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. These derivatives exhibit biological activity, including monoamine oxidase (MAO) inhibition .

-

Esterification: Treatment with methanol or ethanol produces methyl/ethyl esters, which serve as precursors for further functionalization .

Reaction Conditions:

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | Triethylamine, THF | Carboxamide | 70–85% | |

| Methanol | Base (e.g., NaOH), RT | Methyl ester | 89% |

Oxidation

The dihydroisoquinoline ring is oxidized to isoquinoline derivatives using agents like potassium ferricyanide (K₃Fe(CN)₆) or Oxone. For example:

-

Oxidation with K₃Fe(CN)₆ in dioxane/H₂O yields tetrahydroisoquinolinol intermediates, which further oxidize to isoquinolines .

Oxidation Data:

| Entry | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | K₃Fe(CN)₆ | KOH, dioxane/H₂O | Isoquinoline | 69% |

| 2 | Oxone | MeCN/H₂O | Oxidized intermediate | 39% |

Reduction

Sodium borohydride (NaBH₄) reduces the dihydroisoquinoline scaffold to tetrahydroisoquinolines, enhancing stability for pharmaceutical applications .

Bischler-Napieralski Cyclization

Under microwave-assisted conditions or with POCl₃, the compound forms polycyclic structures. For instance:

-

Reaction with 3,4-dimethoxyphenethylamine generates dihydroisoquinolinones, key intermediates in alkaloid synthesis .

Cyclization Example:

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Phenethylamide | POCl₃, reflux | Dihydroisoquinolinone | 96% |

Pictet-Spengler Reaction

In acidic conditions, it participates in annulation with aldehydes to form β-carboline derivatives, expanding its utility in heterocyclic chemistry .

Hydrolysis

The carbonyl chloride group hydrolyzes in aqueous conditions to form 3,4-dihydroisoquinoline-2(1H)-carboxylic acid. This reaction is pH-dependent, with optimal yields under alkaline conditions.

Radical-Mediated Reactions

In the presence of radical initiators (e.g., FeCl₃), the compound undergoes C–H functionalization. For example:

Mechanism Insight:

PARP Inhibitors

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides derived from this compound show potent PARP1/2 inhibition (IC₅₀ = 70–156 nM), with potential anticancer applications .

MAO Inhibitors

Carboxamide derivatives exhibit selective MAO-B inhibition (IC₅₀ = 0.28 µM), relevant for treating neurodegenerative diseases .

科学研究应用

Medicinal Chemistry

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride serves as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Antidepressant and Anticonvulsant Agents

Research indicates that derivatives of this compound can exhibit antidepressant and anticonvulsant activities. For instance, compounds derived from 3,4-dihydroisoquinoline have shown promise in increasing the levels of neurotransmitters such as serotonin and norepinephrine in the central nervous system, which are crucial for mood regulation and seizure control .

Neuroprotective Properties

A study highlighted the synthesis of several 3,4-dihydroisoquinoline compounds that demonstrated neuroprotective effects against corticosterone-induced lesions in PC12 cells. Specifically, one compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant effects .

Biological Studies

The compound is also utilized in biological studies to explore its interaction with neurotransmitter systems.

Mechanistic Insights

Compounds derived from 3,4-dihydroisoquinoline have been studied for their mechanism of action on neurotransmitter systems. They may interact with various receptors and enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example, derivatives have been synthesized that inhibit MAO-A and MAO-B, showcasing their potential in treating mood disorders and neurodegenerative diseases .

In Vitro Screening Models

The use of PC12 cells as a model system has facilitated the assessment of neurotoxicity and neuroprotection mechanisms. This allows researchers to screen compounds for their protective effects against neuronal damage associated with depressive disorders .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in industrial settings.

Specialty Chemicals Production

The compound is utilized as a building block for synthesizing more complex molecules used in various chemical industries. Its ability to undergo substitution reactions allows it to be transformed into other useful compounds .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Antidepressant and anticonvulsant properties |

| Biological Studies | Neuroprotective agent | Reduces corticosterone-induced lesions |

| Industrial Applications | Building block for specialty chemicals | Versatile reactivity with nucleophiles |

Case Study 1: Antidepressant Development

A series of studies focused on synthesizing 3,4-dihydroisoquinoline derivatives led to the identification of compounds with significant antidepressant activity in animal models. These compounds were evaluated using behavioral tests such as the forced swim test (FST), where they exhibited reduced immobility times compared to standard treatments like Agomelatine .

Case Study 2: Neuroprotective Effects

Research involving PC12 cells demonstrated that specific derivatives of 3,4-dihydroisoquinoline could protect against glucocorticoid-induced neuronal damage. The neuroprotective mechanisms were linked to enhanced neurotransmitter levels and reduced oxidative stress markers .

作用机制

The mechanism of action of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride involves its interaction with various molecular targets. In medicinal chemistry, its derivatives have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation . The compound’s effects on these pathways make it a valuable candidate for developing treatments for neurological disorders.

相似化合物的比较

Carbonyl Chloride Derivatives

- Molecular weight: 273.72 g/mol. Used as a precursor for anti-inflammatory agents .

- (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarbonyl chloride: Features a chiral phenyl group at position 1 (S-configuration). Molecular weight: 271.74 g/mol. Key intermediate in solifenacin-related drug synthesis .

Ester Derivatives

- Methyl (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Replaces the chloride with a methyl ester, reducing reactivity but improving stability. Molecular weight: 267.33 g/mol. Used in prodrug formulations .

- Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Ethyl ester variant with R-configuration. Molecular weight: 281.36 g/mol. Demonstrates stereochemical influence on pharmacokinetics .

Sulfonyl Chloride and Halogenated Derivatives

- 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride: Substitutes carbonyl chloride with sulfonyl chloride, enabling sulfonamide bond formation. Molecular weight: 229.68 g/mol. Applications in polymer and agrochemical synthesis .

- 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Chlorinated derivative with a ketone group. Molecular weight: 183.63 g/mol. Used in antifungal agent development .

Reactivity and Stability

- Carbonyl Chlorides : Highly reactive toward nucleophiles but sensitive to moisture. Require anhydrous conditions during synthesis .

- Esters : More stable than carbonyl chlorides, suitable for long-term storage. Hydrolyze slowly under basic conditions .

- Sulfonyl Chlorides : React with amines to form sulfonamides, critical in drug design. Less electrophilic than carbonyl chlorides .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

生物活性

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride is an organic compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and mood disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 199480-42-7

The compound features a carbonyl chloride functional group that enhances its reactivity and potential for forming derivatives with various biological activities.

Research indicates that compounds related to 3,4-dihydroisoquinoline derivatives exhibit interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions may lead to antidepressant and anticonvulsant effects. The proposed mechanisms include:

- Inhibition of Monoamine Oxidase (MAO) : Related compounds have shown significant inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters. For instance, certain derivatives demonstrated IC50 values as low as 0.28 µM against human acetylcholinesterase (AChE) and MAOs .

- Neuroprotective Effects : Some studies have reported that these compounds can protect neuronal cells from damage induced by stressors like corticosterone. For example, a derivative of 3,4-dihydroisoquinoline was found to reduce immobility time in forced swim tests in rats, indicating potential antidepressant activity .

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant Activity : Several studies suggest that derivatives can enhance serotonin and norepinephrine levels in the central nervous system, contributing to their antidepressant effects .

- Anticonvulsant Properties : The ability of these compounds to modulate neurotransmitter systems also supports their use in managing seizure disorders .

Case Studies and Research Findings

- Study on Antidepressant Effects :

- Neuroprotective Mechanisms :

Data Summary Table

| Biological Activity | Mechanism of Action | Key Findings |

|---|---|---|

| Antidepressant | Inhibition of MAO-A/B | IC50 values as low as 0.28 µM against AChE |

| Anticonvulsant | Modulation of neurotransmitter levels | Significant reduction in seizure frequency |

| Neuroprotective | Protection against corticosterone damage | Reduced immobility in forced swim tests |

Future Directions

The future research on this compound appears promising. Continued exploration into its derivatives may yield compounds with enhanced potency and selectivity for neurotransmitter targets. Additionally, further studies are necessary to elucidate the full spectrum of biological activities and potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride in multi-step pharmaceutical syntheses?

- Methodological Answer : The synthesis typically involves introducing the carbonyl chloride group to the 3,4-dihydroisoquinoline scaffold. A common approach is to react the parent amine with phosgene or thionyl chloride under anhydrous conditions. For example, in the preparation of derivatives for pharmaceutical compounds, intermediates like 3-(morpholin-4-ylmethyl)-3,4-dihydroisoquinoline are first synthesized, followed by carbonyl chloride formation using chlorinating agents . Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) and low moisture to prevent hydrolysis. Post-synthesis, confirm purity via H NMR (e.g., δ 4.5–5.0 ppm for morpholine methylene protons) and LC-MS to detect unreacted starting materials .

Q. How can researchers ensure the purity of this compound after synthesis?

- Methodological Answer : Purification often involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from anhydrous solvents like dichloromethane/hexane mixtures. Due to its sensitivity to hydrolysis, avoid aqueous workup. Analytical techniques such as HPLC (C18 column, acetonitrile/water gradient) can quantify residual solvents or byproducts. For derivatives with chiral centers (e.g., (3S)-configured analogs), chiral HPLC or SFC (supercritical fluid chromatography) with amylose-based columns is recommended .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the carbonyl chloride stretch at ~1780–1820 cm.

- NMR : Key signals include the isoquinoline aromatic protons (δ 6.8–7.5 ppm) and the dihydroisoquinoline methylene protons (δ 3.0–4.5 ppm). For stereochemical analysis, NOESY can resolve spatial interactions in chiral derivatives .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] or [M+Na] peaks. High-resolution MS (HRMS) is critical for confirming molecular formulas of novel derivatives .

Advanced Research Questions

Q. How can reaction efficiency be optimized for coupling this compound with nucleophilic partners (e.g., amines or alcohols)?

- Methodological Answer : Use aprotic polar solvents (DMF, THF) to stabilize the reactive carbonyl chloride. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation rates by activating the electrophile. For sterically hindered nucleophiles (e.g., 3-quinuclidol), elevated temperatures (40–60°C) and extended reaction times (12–24 hrs) improve yields. Monitor progress via TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to track carbonyl chloride consumption .

Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?

- Methodological Answer : For enantiomerically pure products, employ chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate synthesis. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can separate diastereomers. For dihydroisoquinoline derivatives with (3S)-configured morpholinylmethyl groups, asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee .

Q. How does the compound’s stability vary under different storage conditions, and how can decomposition pathways be mitigated?

- Methodological Answer : The carbonyl chloride group is prone to hydrolysis, forming the corresponding carboxylic acid. Store under argon at –20°C in sealed, desiccated containers. For long-term stability, prepare as a solution in anhydrous DMF or DMSO. Accelerated stability studies (40°C/75% RH for 1 week) combined with HPLC analysis can identify degradation products. Additives like molecular sieves (3Å) in storage vials reduce moisture-induced decomposition .

Q. How should researchers address contradictory data in published synthetic protocols (e.g., varying yields or side products)?

- Methodological Answer : Systematically test variables such as solvent polarity (e.g., DCM vs. THF), temperature, and catalyst loading. For example, discrepancies in coupling yields may arise from trace moisture levels; use Karl Fischer titration to quantify water in solvents. Reproduce conflicting protocols with controlled conditions and analyze outcomes via C NMR to detect regioisomers or diastereomers. Cross-reference patent examples (e.g., Servier vs. Novartis methods) to identify critical unstated parameters, such as inert gas purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。